molecular formula C9H8F2O B13586366 2-(2,6-Difluorophenyl)-2-methyloxirane

2-(2,6-Difluorophenyl)-2-methyloxirane

Cat. No.: B13586366
M. Wt: 170.16 g/mol
InChI Key: JAMZPSBVBYNOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)-2-methyloxirane is an organic compound characterized by the presence of a difluorophenyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-methyloxirane typically involves the reaction of 2,6-difluorophenylacetic acid with an appropriate epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled conditions to yield the desired oxirane compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: The difluorophenyl group can undergo substitution reactions, where fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Diols: Formed through the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Phenyl Compounds: Produced through substitution reactions on the difluorophenyl group.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-methyloxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The difluorophenyl group may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenyl isothiocyanate
  • 2,6-Difluorophenyl isocyanate
  • 2,6-Difluorophenylacetic acid

Uniqueness

2-(2,6-Difluorophenyl)-2-methyloxirane is unique due to the presence of both the difluorophenyl group and the oxirane ring, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various research and industrial contexts.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2-methyloxirane

InChI

InChI=1S/C9H8F2O/c1-9(5-12-9)8-6(10)3-2-4-7(8)11/h2-4H,5H2,1H3

InChI Key

JAMZPSBVBYNOKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=C(C=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.